molecular formula C24H20As2N4O10 B12805080 4,4'-Bis((5-arsono-2,4-dihydroxyphenyl)diazenyl)-1,1'-biphenyl CAS No. 7145-97-3

4,4'-Bis((5-arsono-2,4-dihydroxyphenyl)diazenyl)-1,1'-biphenyl

Cat. No.: B12805080
CAS No.: 7145-97-3
M. Wt: 674.3 g/mol
InChI Key: FJBJBBIFICYJMB-UHFFFAOYSA-N
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Description

4,4’-Bis((5-arsono-2,4-dihydroxyphenyl)diazenyl)-1,1’-biphenyl is a complex organic compound characterized by its biphenyl core and diazenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis((5-arsono-2,4-dihydroxyphenyl)diazenyl)-1,1’-biphenyl typically involves the diazotization of aniline derivatives followed by coupling with arsono-substituted phenols. The reaction conditions often require acidic or basic environments to facilitate the formation of the diazenyl linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale diazotization and coupling reactions, with careful control of temperature, pH, and reactant concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions may break the diazenyl linkages, resulting in the formation of amine derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogens, acids, and bases.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology

In biological research, it may be used to study enzyme interactions and as a probe for understanding biochemical pathways.

Medicine

Industry

In industry, this compound could be used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,4’-Bis((5-arsono-2,4-dihydroxyphenyl)diazenyl)-1,1’-biphenyl involves its interaction with molecular targets such as enzymes or receptors. The diazenyl groups can participate in electron transfer reactions, while the arsono groups may interact with metal ions or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Bis((5-sulfono-2,4-dihydroxyphenyl)diazenyl)-1,1’-biphenyl
  • 4,4’-Bis((5-carboxy-2,4-dihydroxyphenyl)diazenyl)-1,1’-biphenyl

Uniqueness

The presence of arsono groups in 4,4’-Bis((5-arsono-2,4-dihydroxyphenyl)diazenyl)-1,1’-biphenyl distinguishes it from other similar compounds, potentially offering unique reactivity and applications in various fields.

Properties

CAS No.

7145-97-3

Molecular Formula

C24H20As2N4O10

Molecular Weight

674.3 g/mol

IUPAC Name

[5-[[4-[4-[(5-arsono-2,4-dihydroxyphenyl)diazenyl]phenyl]phenyl]diazenyl]-2,4-dihydroxyphenyl]arsonic acid

InChI

InChI=1S/C24H20As2N4O10/c31-21-11-23(33)19(9-17(21)25(35,36)37)29-27-15-5-1-13(2-6-15)14-3-7-16(8-4-14)28-30-20-10-18(26(38,39)40)22(32)12-24(20)34/h1-12,31-34H,(H2,35,36,37)(H2,38,39,40)

InChI Key

FJBJBBIFICYJMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=CC(=C(C=C3O)O)[As](=O)(O)O)N=NC4=CC(=C(C=C4O)O)[As](=O)(O)O

Origin of Product

United States

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